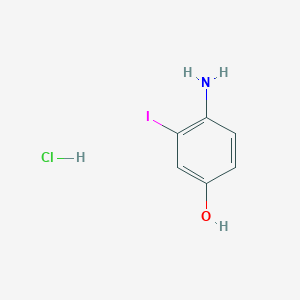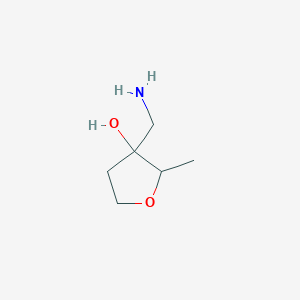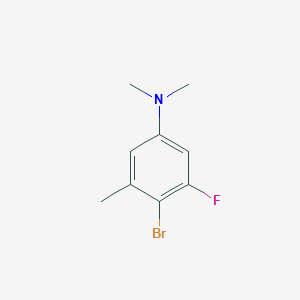
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine
Vue d'ensemble
Description
“(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine” is a chemical compound. However, detailed information about this specific compound is not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine”.Molecular Structure Analysis
I’m sorry, but I couldn’t find any information on the molecular structure of “(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine”.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving “(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine”.Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of “(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine”.Applications De Recherche Scientifique
Photophysical Properties of Analogues
Research on borondipyrromethene analogues, which share structural similarities with (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, highlights their photophysical properties. These studies reveal the impact of solvent polarity and the electron-withdrawing strength of substituents on fluorescence quantum yields and lifetimes. This understanding is critical for designing efficient fluorescent materials for various applications, including sensors and light-emitting devices (Qin et al., 2005).
Functionalized Polymer Electrolytes
The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction demonstrates the utility of such reactions in creating advanced materials. These materials have potential applications in energy storage and conversion devices, showcasing the relevance of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine in the development of high-performance polymer electrolytes (Kim et al., 2011).
Fluorescence Enhancement
The study of fluorescence enhancement in trans-4-aminostilbene by N-phenyl substitutions, which can be related to the structural features of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine, provides insights into how N-phenyl substituents influence photophysical behaviors. These findings are valuable for the design of fluorescent probes with high quantum yields, useful in bioimaging and molecular diagnostics (Yang et al., 2002).
Intramolecular Charge Transfer Studies
Investigations into intramolecular charge transfer properties of certain compounds reveal the potential of (4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine analogues as fluorescence probes. These studies contribute to the development of sensitive and selective probes for biological and chemical sensing applications (Singh et al., 2002).
Multi-Stimuli Responsive Materials
Research on V-shaped molecules demonstrates the application of structurally similar compounds in creating multi-stimuli responsive materials. These materials exhibit morphology-dependent fluorochromism, which can be triggered by mechanical force or pH changes, offering potential applications in smart coatings and security inks (Lu & Xia, 2016).
Safety And Hazards
Orientations Futures
There is a related compound, 4-Bromo-3-fluoro-5-methylaniline, which is used in research2. However, I couldn’t find any specific future directions for “(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine”.
Propriétés
IUPAC Name |
4-bromo-3-fluoro-N,N,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6-4-7(12(2)3)5-8(11)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPUJLTLWPLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-fluoro-5-methyl-phenyl)-dimethyl-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

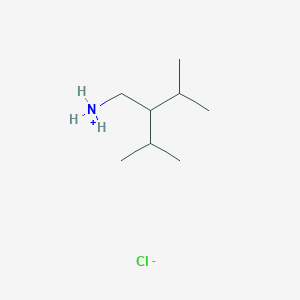
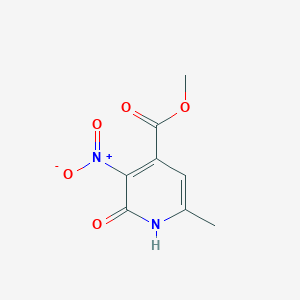
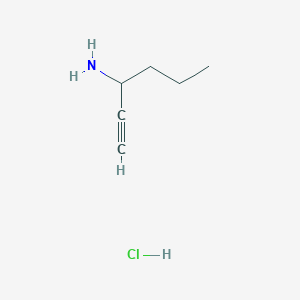
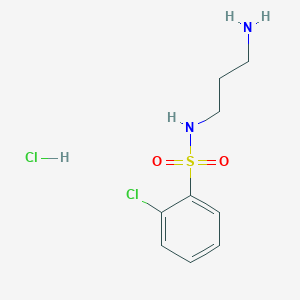
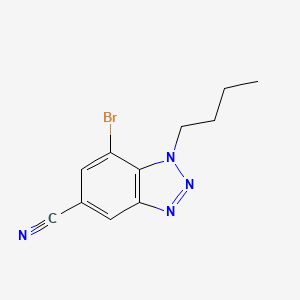
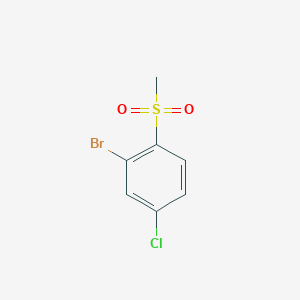
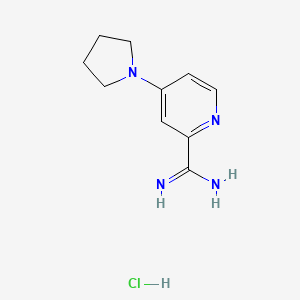
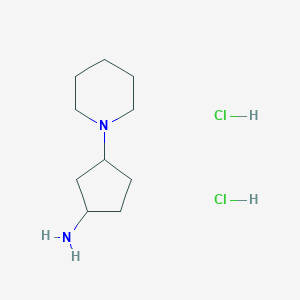
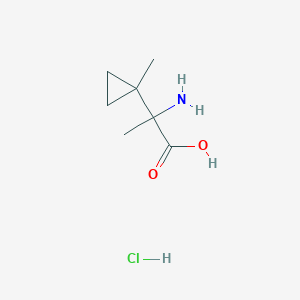
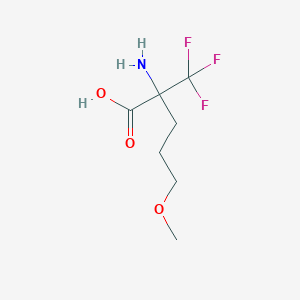
![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B1528301.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)
